molecular formula C10H13NO4S B3871021 2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide

2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide

Cat. No. B3871021
M. Wt: 243.28 g/mol
InChI Key: UGYBMUFRMSFALF-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-N-[(4-methylphenyl)sulfonyl]propanamide” contains several functional groups. It has a hydroxy group (OH), a sulfonyl group (SO2), and an amide group (CONH2). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide, followed by reaction with a suitable carboxylic acid or its derivative to form the amide .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the sulfonyl group could impart some degree of polarity to the molecule, and the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of alcohols, sulfonamides, and amides. For example, the hydroxy group could be deprotonated to form an alkoxide, the sulfonamide could undergo hydrolysis to form a sulfonic acid and an amine, and the amide could participate in acylation or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents .

Scientific Research Applications

Biodegradable Plastics and Polymers

Organic Synthesis and Medicinal Chemistry

Imaging Techniques and Research Tools

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the functional groups present, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-hydroxy-N-(4-methylphenyl)sulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-10(13)8(2)12/h3-6,8,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYBMUFRMSFALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-propionyl)-4-methyl-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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